molecular formula C10H10Cl2N2 B14658418 2H-Pyrrol-5-amine, 3,4-dihydro-N-(2,4-dichlorophenyl)- CAS No. 51170-87-7

2H-Pyrrol-5-amine, 3,4-dihydro-N-(2,4-dichlorophenyl)-

Katalognummer: B14658418
CAS-Nummer: 51170-87-7
Molekulargewicht: 229.10 g/mol
InChI-Schlüssel: HMFNCVBHZDSLKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyrrol-5-amine, 3,4-dihydro-N-(2,4-dichlorophenyl)- is a chemical compound with a unique structure that includes a pyrrole ring and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-5-amine, 3,4-dihydro-N-(2,4-dichlorophenyl)- typically involves the reaction of 2,4-dichloroaniline with a suitable pyrrole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyrrol-5-amine, 3,4-dihydro-N-(2,4-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2H-Pyrrol-5-amine, 3,4-dihydro-N-(2,4-dichlorophenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2H-Pyrrol-5-amine, 3,4-dihydro-N-(2,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Pyrrol-5-amine, 3,4-dihydro-N-(2,4-dichlorophenyl)- is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

51170-87-7

Molekularformel

C10H10Cl2N2

Molekulargewicht

229.10 g/mol

IUPAC-Name

N-(2,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C10H10Cl2N2/c11-7-3-4-9(8(12)6-7)14-10-2-1-5-13-10/h3-4,6H,1-2,5H2,(H,13,14)

InChI-Schlüssel

HMFNCVBHZDSLKZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=NC1)NC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.